molecular formula C10H18ClNO B1424016 4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride CAS No. 1219967-43-7

4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Cat. No. B1424016
M. Wt: 203.71 g/mol
InChI Key: VGDFGXSTVHCBEI-UHFFFAOYSA-N
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Description

“4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C10H18ClNO . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” is 203.70902 . For more detailed structural information, you may refer to its CAS number 1219967-43-7 .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been conducted on the synthesis and characterization of piperidine derivatives, which serve as crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, the synthesis of piperidine derivatives through processes like esterification, amidation, and Friedel-Crafts acylation has been documented. These compounds are characterized using techniques such as NMR spectroscopy, revealing their structural and chemical properties Zheng Rui, 2010.

Anticancer Applications

Some derivatives of piperidine have been synthesized and evaluated for their potential as anticancer agents. For example, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, demonstrating their efficacy in inhibiting cancer cell growth with certain derivatives showing promising IC50 values A. Rehman et al., 2018.

Antimicrobial and Antioxidant Properties

Piperidine derivatives have also been studied for their antimicrobial and antioxidant activities. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate synthesized via Knoevenagel condensation in the presence of piperidine showed antimicrobial and antioxidant susceptibilities in vitro, indicating the potential application of these compounds in developing new antimicrobial agents A. D. Kumar et al., 2016.

Molecular and Crystal Structure Analysis

The molecular and crystal structures of piperidine derivatives, such as 4-carboxypiperidinium chloride, have been characterized using techniques like X-ray diffraction. These studies provide insights into the conformation and packing of molecules in crystals, which is essential for understanding their chemical behavior and potential applications in material science M. Szafran et al., 2007.

Material Science Applications

Piperidine derivatives have also found applications in material science, particularly in the synthesis of novel polymers. For example, copolymers of styrene with oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, synthesized using piperidine as a catalyst, have been studied for their relative reactivity and thermal properties, showcasing the versatility of piperidine derivatives in polymer chemistry G. Kharas et al., 2013.

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . Please handle “4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride” with care, using appropriate safety measures.

properties

IUPAC Name

4-(2-prop-2-ynoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-2-8-12-9-5-10-3-6-11-7-4-10;/h1,10-11H,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDFGXSTVHCBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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